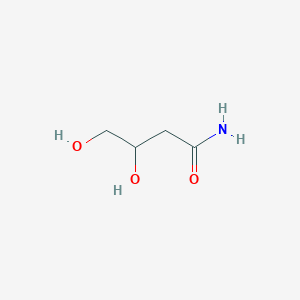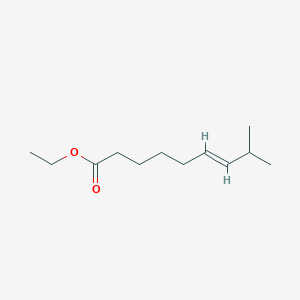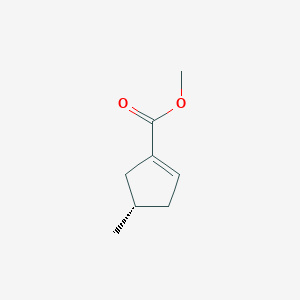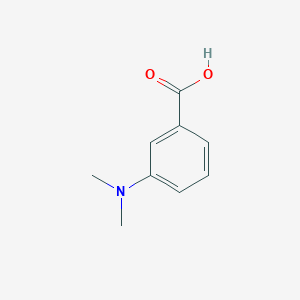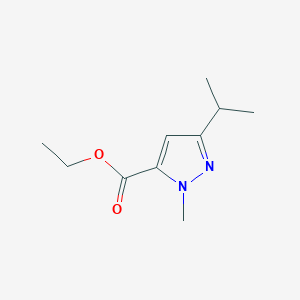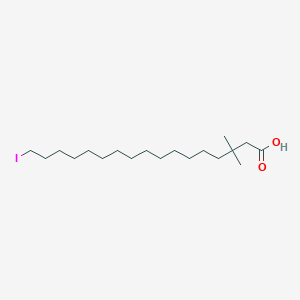
Gentianin
Übersicht
Beschreibung
Gentianin ist ein von Pyridin abgeleitetes Alkaloid, das erstmals 1944 aus der Pflanze Gentiana kirilowi isoliert wurde . Es wurde auch in anderen Pflanzen wie Gentiana macrophylla, Bockshornklee, Strychnos angolensis und Strychnos xantha gefunden . This compound ist ein kristalliner Feststoff mit einem Schmelzpunkt von 82-83 °C . Es ist bekannt für seine potenziellen entzündungshemmenden Eigenschaften und wurde für verschiedene pharmakologische Aktivitäten untersucht .
Wissenschaftliche Forschungsanwendungen
Gentianin wurde ausgiebig für seine wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen untersucht. In der Chemie wird es als Modellverbindung zur Untersuchung der Reaktivität von Pyridin-Derivaten verwendet . In der Biologie wurde this compound auf seine entzündungshemmenden und antiulzerogenen Wirkungen untersucht . In der Medizin hat es sich als potenzielles Therapeutikum für die Behandlung von Erkrankungen wie Arthritis und Schlaganfall erwiesen . In der Industrie wird this compound bei der Entwicklung von Arzneimitteln und als Referenzstandard in der analytischen Chemie verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Tumornekrosefaktor-Alpha und Interleukin-6 . This compound unterdrückt die Produktion dieser proinflammatorischen Zytokine und übt so seine entzündungshemmenden Wirkungen aus . Die an diesem Mechanismus beteiligten Signalwege umfassen die Hemmung des NF-κB-Signalwegs .
Wirkmechanismus
Target of Action
Gentianine, a pyridine-derived alkaloid , has been found to primarily target pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 . These cytokines play critical roles in inflammation processes . Gentianine’s interaction with these targets contributes to its potential anti-inflammatory action .
Mode of Action
Gentianine interacts with its targets by suppressing the production of pro-inflammatory cytokines . Specifically, it has been found to suppress the increases in TNF-α and IL-6 in the sera from rats challenged with bacterial lipopolysaccharide (LPS) .
Biochemical Pathways
Gentianine affects the biochemical pathways involved in inflammation. It suppresses the production of TNF-α and IL-6, key players in the inflammation processes . The suppression of these cytokines suggests that gentianine might influence the pathways leading to the production of these pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of gentianine’s action primarily involve the suppression of inflammation. By targeting and suppressing the production of pro-inflammatory cytokines, gentianine can potentially mitigate inflammation-related conditions . For instance, it has been found to have potential anti-inflammatory effects in a caerulein-induced acute pancreatitis cell model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. In the context of gene-environment interactions, environmental factors can shape gene expression and subsequent health outcomes . .
Biochemische Analyse
Biochemical Properties
Gentianine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a base that forms salts, such as the hydrochloride salt, upon treatment with acids
Cellular Effects
Gentianine has demonstrated the ability to suppress inflammation in various diseases . For instance, it has been shown to promote cell proliferation and reduce inflammation and oxidative stress in AR42J cells in a caerulein-induced acute pancreatitis cell model .
Molecular Mechanism
It has been suggested that gentianine’s potential anti-inflammatory action might be partly based on the suppressed production of tumor necrosis factor-a (TNF-a) and interleukin (IL)-6 .
Temporal Effects in Laboratory Settings
It is known that gentianine is a crystalline solid with a melting point of 82-83 °C , indicating its stability under normal conditions.
Dosage Effects in Animal Models
Gentianine has been shown to exert measurable anti-inflammatory and analgesic effects in animal models . The specific effects of varying dosages of gentianine in animal models have not been extensively studied.
Metabolic Pathways
Gentianine is likely metabolized in the intestine
Transport and Distribution
Uptake drug transporters play a significant role in the pharmacokinetics of drugs within the brain, facilitating their entry into the central nervous system (CNS) . It is possible that similar mechanisms may be involved in the transport and distribution of gentianine.
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins in plant cells, which may provide insights into the subcellular localization of gentianine.
Vorbereitungsmethoden
Gentianin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Syntheseroute beinhaltet die Reaktion von 2-Vinylpyridin mit Ethylacetoacetat in Gegenwart einer Base, gefolgt von Cyclisierung und Oxidation zur Bildung von this compound . Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 50-100 °C und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol . Industrielle Produktionsverfahren für this compound beinhalten oft die Extraktion der Verbindung aus pflanzlichen Quellen, gefolgt von einer Reinigung mit Techniken wie der Chromatographie .
Analyse Chemischer Reaktionen
Gentianin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Gentianinderivate mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Gentianin ist unter den Pyridin-Derivaten aufgrund seiner spezifischen pharmakologischen Aktivitäten und seiner chemischen Struktur einzigartig . Ähnliche Verbindungen sind Gentiananin, Gentianadin und Gentianamin, die aus Pflanzen wie Gentiana turkestanorum und Gentiana olivieri isoliert wurden . Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, zeigen jedoch unterschiedliche pharmakologische Eigenschaften .
Eigenschaften
IUPAC Name |
5-ethenyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h2,5-6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNZYFAJQPLJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963141 | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439-89-4 | |
| Record name | Gentianine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000439894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PD310UXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



